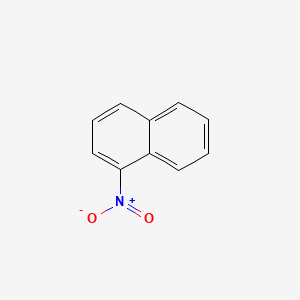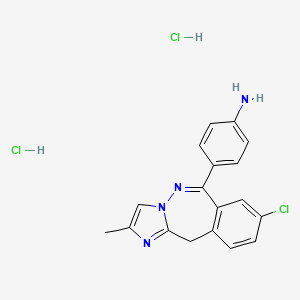
WEHI-539 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WEHI-539, has high affinity (subnanomolar) and selectivity for BCL-XL and potently kills cells by selectively antagonizing its prosurvival activity. WEHI-539 has a high affinity for BCL-XL (IC50 = 1.1 nM). The prosurvival BCL-2 family protein BCL-XL is often overexpressed in solid tumors and renders malignant tumor cells resistant to anticancer therapeutics. The optimized compound, WEHI-539 interacts with residues in the P4 pocket and adopts a distinct binding mode compared to ABT-737. WEHI-539 induces apoptosis in MEFs only if they lack MCL-1 supports the notion that cell killing induced by WEHI-539 is due to direct inhibition of BCL-XL. Accordingly, restoring expression of MCL-1 in mcl-1 knockout cells renders them highly resistant to WEHI-539. WEHI-539 could only kill cells that contained BAK(fig). This observation was confirmed in MEFs where both the amount and activity of MCL-1 were abrogated by expression of its natural and selective BH3-only ligand NOXA. Cytochrome c release and caspase-3 processing confirmed that WEHI-539 induces apoptosis in BAX-deficient MEF cells expressing BIM2A but not in their BAK-deficient counterparts. Remarkably, WEHI-539 efficiently triggered the killing of platelets purified from mice or humans in culture.
Aplicaciones Científicas De Investigación
Discovery and Selectivity
WEHI-539 hydrochloride, identified through structure-based design, is a potent and selective inhibitor of the BCL-XL protein. It is particularly notable for its high affinity and selectivity, significantly impacting the survival and drug resistance of malignant tumor cells, particularly in solid tumors (Lessene et al., 2013).
Application in Cancer Research
This compound has shown promise in cancer research, especially for its ability to kill cells by antagonizing the prosurvival activity of BCL-XL. It is considered an invaluable tool for studying BCL-XL biology and a potential lead for further optimization in cancer treatment (Tao et al., 2014). In ovarian cancer, WEHI-539 has demonstrated the capability to potentiate the activity of carboplatin, suggesting its necessity in the effective treatment of ovarian cancer (Abed et al., 2016).
Therapeutic Potential and Safety Profile
In the context of breast cancer, WEHI-539, as part of a combination therapy, has shown significant potential. It works synergistically with other drugs, indicating its potential to improve patient survival rates (Vallet et al., 2018). Additionally, its ability to decrease mitochondrial ATP production in breast cancer cells highlights its potential in cancer metabolism and treatment strategies (Lucantoni et al., 2018).
Propiedades
Fórmula molecular |
C31H30ClN5O3S2 |
|---|---|
Peso molecular |
620.18 |
Sinónimos |
(E)-5-(3-(4-(aminomethyl)phenoxy)propyl)-2-(8-(2-(benzo[d]thiazol-2-yl)hydrazono)-5,6,7,8-tetrahydronaphthalen-2-yl)thiazole-4-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-hydroxy-3-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B1191534.png)

![3-methyl-6-oxo-1-phenyl-4-(2-thienyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191540.png)




